molecular formula C8H14ClNS2 B2939409 2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride CAS No. 2418707-78-3

2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride

Cat. No.: B2939409
CAS No.: 2418707-78-3
M. Wt: 223.78
InChI Key: ZZACBDVNEBXDAB-UHFFFAOYSA-N
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Description

2-(2-Thiophen-3-ylethylsulfanyl)ethanamine hydrochloride is a synthetic amine derivative featuring a thiophene ring substituted at the 3-position, connected via an ethylsulfanyl (-SCH2CH2-) linker to an ethanamine group, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

2-(2-thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS2.ClH/c9-3-6-10-4-1-8-2-5-11-7-8;/h2,5,7H,1,3-4,6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZACBDVNEBXDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCSCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride typically involves the reaction of thiophene with ethylamine. One common method is to react thiophene with chloroacetic acid to form 3-chloroethylthiophene, which is then subjected to a nucleophilic substitution reaction with ethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium cyanide (NaCN) or sodium hydride (NaH) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Heterocyclic Core Variations

2-(Thiophen-2-yl)ethanamine Hydrochloride (5b)
  • Structure : Thiophene at position 2, lacking the ethylsulfanyl linker.
  • Synthesis: Catalytic reduction of 2-(thiophen-2-yl)acetamide using an abnormal NHC-based potassium complex, yielding 60% as a hydrochloride salt .
  • Key Difference : The absence of the ethylsulfanyl group reduces molecular weight and may alter binding interactions compared to the target compound.
2-(Benzo[b]thiophen-3-yl)ethanamine Hydrochloride
  • Structure : Benzene-fused thiophene (benzo[b]thiophene) at position 3.
RS-17053 (Indole-Based Analog)
  • Structure: 5-Chloro-α,α-dimethyl-1H-indole-3-ethanamine hydrochloride with a cyclopropoxy-phenoxyethyl side chain.
  • Pharmacology: Selective α1A-adrenoceptor antagonist (pKi 9.1–9.9) but low affinity in human prostate tissues (pA2 6.9–7.5), highlighting how heterocycle substitution (indole vs. thiophene) and side chains modulate receptor specificity .

Functional Group Modifications

2-(Methylsulfonyl)ethanamine Hydrochloride
  • Structure : Methylsulfonyl (-SO2CH3) replaces ethylsulfanyl.
  • Impact : The sulfonyl group is electron-withdrawing, reducing amine basicity (pKa shift) and increasing polarity, which may affect membrane permeability compared to the target compound’s thioether .
2-(2-Chlorophenyl)ethanamine Hydrochloride
  • Structure : Chlorophenyl substituent instead of thiophene.
  • Safety : Classified under GHS guidelines with specific first-aid measures for inhalation or skin contact, suggesting halogenated analogs may pose distinct toxicity risks .

Physicochemical and Pharmacological Properties

Physicochemical Comparisons

Compound Molecular Formula Key Features Solubility & LogP (Predicted)
Target Compound C8H12ClNS2 Thiophene-3-yl, ethylsulfanyl linker Moderate lipophilicity
2-(Thiophen-2-yl)ethanamine HCl (5b) C6H8ClNS Simpler structure, no linker Higher solubility
2-(Benzo[b]thiophen-3-yl)ethanamine HCl C10H10ClNS Fused aromatic system Lower solubility
RS-17053 C23H28Cl2N2O2 Indole core, complex side chain High lipophilicity

Biological Activity

2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride, also known as 2-(Thiophen-3-yl)ethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiophene ring attached to an ethanamine backbone with a sulfanyl group. Its molecular formula is C8_{8}H10_{10}N1_{1}S2_{2}·HCl, and it possesses distinct chemical properties that influence its biological activity.

Research indicates that this compound may act as an androgen receptor modulator . This suggests potential applications in treating conditions related to androgen signaling, such as prostate cancer and androgen deficiency syndromes. The modulation of androgen receptors can lead to various physiological responses, including effects on muscle mass, libido, and overall energy levels .

Pharmacological Effects

  • Antitumor Activity : Preliminary studies have shown that compounds similar to 2-(2-Thiophen-3-ylethylsulfanyl)ethanamine can inhibit tumor growth by interfering with signaling pathways crucial for cancer cell proliferation .
  • Neuroprotective Effects : There is evidence suggesting that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. It may help in reducing oxidative stress and inflammation in neural tissues .
  • Antimicrobial Properties : Some derivatives of thiophene-containing compounds have demonstrated antimicrobial activity against various pathogens, indicating a possible broad-spectrum utility .

Case Studies

Several case studies have documented the effects of related compounds on biological systems:

  • Study on Prostate Cancer : A study investigated the effects of thiophene derivatives on prostate cancer cell lines. Results indicated a significant reduction in cell viability and proliferation when treated with these compounds, suggesting their potential as therapeutic agents against androgen-dependent tumors .
  • Neuroprotection in Animal Models : In animal models of Alzheimer's disease, administration of thiophene derivatives resulted in improved cognitive function and reduced amyloid plaque formation. This highlights the neuroprotective potential of compounds like 2-(2-Thiophen-3-ylethylsulfanyl)ethanamine .

Safety and Toxicity

The compound has been classified with specific safety warnings:

  • Acute Toxicity : It is harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315) .

Data Summary Table

Biological ActivityObservationsReferences
Antitumor ActivityInhibits tumor growth in prostate cancer cells
Neuroprotective EffectsReduces oxidative stress in neural tissues
Antimicrobial PropertiesEffective against various pathogens
Safety ProfileHarmful if swallowed; causes skin irritation

Q & A

Q. Table 1: Representative Synthetic Data

Starting MaterialReagent/CatalystSolventYield (%)Reference
2-(Thiophen-2-yl)acetamideHBP1, K-catalystToluene60

Basic: Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For structurally similar compounds, SHELXTL (Bruker AXS) provides robust solutions for crystal structure determination .
  • Surface Plasmon Resonance (SPR) : To study biological interactions, SPR with CM5 sensor chips and thiol-based coupling (e.g., 2-(2-pyridinyldithio)ethanamine hydrochloride) can immobilize target proteins for binding assays .
  • NMR/FTIR : Confirm amine and thiophene functionalities via characteristic peaks (e.g., NH₃⁺ at ~8 ppm in ¹H NMR; C-S stretches at 600–700 cm⁻¹ in IR).

Advanced: How can reaction conditions be optimized to improve synthetic yields of this amine hydrochloride?

Methodological Answer:

  • Catalyst Screening : Test alternative catalysts (e.g., Ru or Pd complexes) for reduction steps. used a potassium catalyst, but transition metals may enhance efficiency.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus toluene. Polar solvents may stabilize intermediates but could increase side reactions.
  • Temperature Control : Lower temperatures (0–5°C) may reduce decomposition of reactive intermediates.
  • Scalability : Pilot studies under inert atmospheres (N₂/Ar) ensure reproducibility at larger scales.

Advanced: What biological targets or pathways are associated with thiophene-containing amine derivatives?

Methodological Answer:
Thiophene-ethylamine analogs (e.g., tryptamine hydrochloride derivatives) exhibit interactions with heat shock protein 90 (HSP90). Key findings include:

  • Hydrogen Bonding : The amine group forms hydrogen bonds with GLU527 and TYR604 residues in HSP90 .
  • Anti-Plasmodial Activity : Tryptamine derivatives show promise in malaria research, suggesting potential for thiophene analogs .

Q. Table 2: Biological Interaction Data

CompoundTargetKey ResiduesActivityReference
Tryptamine HClHSP90GLU527, TYR604Anti-plasmodial

Advanced: How should researchers address contradictions in reported biological activities or synthetic yields?

Methodological Answer:

  • Reproducibility Checks : Validate protocols using identical reagents (e.g., HBP1 lot consistency) and equipment (e.g., SPR chip calibration) .
  • Data Normalization : Account for variables like purity (e.g., HPLC ≥95%) or salt form (hydrochloride vs. freebase).
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases.

Safety: What precautions are critical when handling this compound given limited toxicological data?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure. notes incomplete toxicological studies for similar compounds.
  • Waste Management : Segregate waste and collaborate with certified disposal services, as recommended for halogenated amines .
  • Emergency Protocols : Maintain spill kits and neutralize acidic residues (e.g., sodium bicarbonate for hydrochloride spills).

Advanced: How can computational modeling guide the design of derivatives with enhanced stability or activity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to predict binding affinities for HSP90 or other targets .
  • QM/MM Simulations : Analyze electronic effects of thiophene substitution on amine reactivity.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) early in design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.